Anthracene, 1,4-bis(bromomethyl)-
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Overview
Description
Anthracene, 1,4-bis(bromomethyl)-: is an organic compound with the molecular formula C₁₆H₁₂Br₂. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of bromomethyl groups at the 1 and 4 positions of the anthracene core. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination of Anthracene: One common method for preparing Anthracene, 1,4-bis(bromomethyl)- involves the bromination of anthracene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
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Industrial Production Methods: Industrial production of Anthracene, 1,4-bis(bromomethyl)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: Anthracene, 1,4-bis(bromomethyl)- undergoes various substitution reactions, where the bromomethyl groups can be replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols .
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Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the bromomethyl groups to carboxylic acids. Reduction reactions, on the other hand, can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of products, such as anthracene derivatives with amine, thiol, or hydroxyl groups.
Oxidation Products: Oxidation typically results in the formation of anthracene derivatives with carboxylic acid groups.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
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9,10-Bis(bromomethyl)anthracene: This compound is similar in structure but has bromomethyl groups at the 9 and 10 positions. It exhibits different reactivity and applications compared to Anthracene, 1,4-bis(bromomethyl)- .
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Anthraquinone Derivatives: These compounds have a quinone structure instead of bromomethyl groups. They are used in different applications, such as dyes and pigments .
Uniqueness:
Selective Reactivity: The 1,4-bis(bromomethyl) substitution pattern provides unique reactivity, allowing for selective functionalization and the synthesis of specialized derivatives.
Photophysical Properties: The compound’s photophysical properties, such as fluorescence, make it valuable in applications like OLEDs and OFETs.
Properties
CAS No. |
58791-48-3 |
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Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2 |
InChI Key |
GYPMSGOWCNDLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr |
Origin of Product |
United States |
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